1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol
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Overview
Description
1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol is a chemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a naphthalene ring system substituted with an amino group and a chloro-phenyl group.
Preparation Methods
The synthesis of 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene ring system: This can be achieved through various methods, such as Friedel-Crafts alkylation.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced to the naphthalene ring.
Chemical Reactions Analysis
1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol can be compared with similar compounds such as:
4-Amino-2-chlorophenol: This compound also contains an amino and chloro group but lacks the naphthalene ring system.
2-Amino-4-chlorophenylmethanol: Similar in structure but with a hydroxyl group instead of the naphthalene ring.
The uniqueness of this compound lies in its naphthalene ring system, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-[amino-(4-chlorophenyl)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20/h1-10,17,20H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXXGZSOEGFPNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)Cl)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588714 |
Source
|
Record name | 1-[Amino(4-chlorophenyl)methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561052-56-0 |
Source
|
Record name | 1-[Amino(4-chlorophenyl)methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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